molecular formula C12H10F3NO2S B1394360 Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 1217018-83-1

Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B1394360
CAS No.: 1217018-83-1
M. Wt: 289.28 g/mol
InChI Key: XEFXFDVJHONPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a substituted benzene derivative, the introduction of a thiophene ring can be achieved through cyclization reactions using sulfur-containing reagents. The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity. The benzothiophene core provides a stable scaffold for these interactions, potentially modulating various biochemical pathways.

Comparison with Similar Compounds

  • Ethyl 3-Amino-5-methyl-1-benzothiophene-2-carboxylate
  • Ethyl 3-Amino-5-chloro-1-benzothiophene-2-carboxylate
  • Ethyl 3-Amino-5-bromo-1-benzothiophene-2-carboxylate

Comparison: Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity compared to its methyl, chloro, and bromo analogs, potentially leading to different biological activities and applications.

Properties

IUPAC Name

ethyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2S/c1-2-18-11(17)10-9(16)7-5-6(12(13,14)15)3-4-8(7)19-10/h3-5H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFXFDVJHONPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Reactant of Route 4
Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Reactant of Route 5
Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.